N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H24N6O2S and its molecular weight is 472.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide is a compound belonging to the class of triazoloquinazolines, which have garnered significant attention due to their diverse biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a triazoloquinazoline core, which is known for its ability to interact with biological targets such as DNA and various enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazoloquinazolines. The compound's biological activity has been evaluated against several human cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
Cytotoxicity Evaluation
The cytotoxic effects were assessed using the MTT assay, measuring the half-maximal inhibitory concentration (IC50) values. The results indicate that this compound exhibits moderate to significant cytotoxicity against these cell lines.
Cell Line | IC50 (µM) |
---|---|
HePG-2 | 29.47 |
MCF-7 | 27.05 |
PC3 | 40.00 |
HCT-116 | 17.35 |
These findings suggest that the compound has a preferential cytotoxic effect on colorectal carcinoma cells compared to other tested lines .
The mechanism by which this compound exerts its anticancer effects is primarily through:
- DNA Intercalation : The triazoloquinazoline structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Inhibition of Topoisomerase II : It has been shown to inhibit topoisomerase II activity, leading to increased DNA damage and apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that this compound can induce G2/M phase arrest in cancer cells, promoting apoptotic pathways.
Case Studies
Several research initiatives have focused on the biological activity of similar triazoloquinazolines. For instance:
- Study on Triazoloquinazolines : A series of derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The most active derivatives exhibited IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cells .
- Molecular Hybridization : Research demonstrated that hybrid compounds combining triazole and quinazoline moieties showed enhanced bioactivity against cancer cells due to improved binding affinities and lipophilicity .
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2S/c1-17-9-3-5-11-19(17)30-22(33)18-10-4-6-12-20(18)31-23(30)28-29-24(31)34-15-21(32)27-25(16-26)13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEWQUHGPWZDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5(CCCCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。